2,2-Dimethoxyacetonitrile

Description

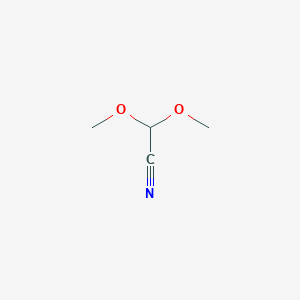

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-6-4(3-5)7-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMRKGWNADDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458227 | |

| Record name | Acetonitrile, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5861-24-5 | |

| Record name | Acetonitrile, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethoxyacetonitrile and Its Derivatization

Direct Synthesis Strategies for the 2,2-Dimethoxyacetonitrile Core Structure

The direct construction of the this compound framework can be accomplished through several distinct synthetic pathways. These methods primarily involve the formation of the crucial carbon-carbon bond between the nitrile carbon and the dimethoxylated carbon atom.

Cyano-Group Introduction via Hydrocyanic Acid and Orthoesters

A fundamental approach to the synthesis of this compound involves the reaction of an orthoester, such as trimethyl orthoformate, with hydrocyanic acid (HCN). This method, while conceptually straightforward, relies on the careful control of reaction conditions to achieve a successful outcome.

A related industrial process for the production of trimethyl orthoformate itself involves the reaction of hydrogen cyanide with methanol (B129727) in the presence of hydrogen chloride. This process typically involves two main stages: a salt formation step followed by alcoholysis. In a patented method, methanol and a solvent oil are mixed, and hydrogen chloride gas is introduced. Subsequently, hydrocyanic acid is added to facilitate a salt-forming reaction at temperatures between 5 and 30 °C. Following this, additional methanol is introduced to induce alcoholysis, leading to the formation of trimethyl orthoformate. nih.gov

While this specific patent focuses on trimethyl orthoformate, the underlying chemistry demonstrates the feasibility of reacting a cyanide source with methanol-derived species to form C-O and C-C bonds relevant to the synthesis of this compound. The direct reaction of trimethyl orthoformate with HCN to yield this compound would proceed via the displacement of a methoxy (B1213986) group by the cyanide nucleophile.

The cyanation of orthoesters can be facilitated through the use of catalysts. Both Brønsted and Lewis acids are known to catalyze reactions involving orthoesters by promoting the formation of a reactive dialkoxycarbenium ion intermediate. For instance, the reaction of glycerol (B35011) with trimethyl orthoformate is accelerated by both Brønsted and Lewis acid catalysts. In the context of cyanation, a Lewis acid could activate the orthoester, making it more susceptible to nucleophilic attack by the cyanide anion derived from HCN. While specific catalytic data for the direct cyanation of trimethyl orthoformate with HCN to form this compound is not extensively detailed in readily available literature, the general principles of orthoester catalysis strongly suggest that Lewis acids such as zinc chloride or boron trifluoride etherate could promote this transformation. wikipedia.org

Cyanotrimethylsilane-Mediated Alkoxy-Cyano Exchange in Acetals and Orthoesters

Cyanotrimethylsilane (TMSCN) serves as a safer and more manageable source of cyanide for the synthesis of nitriles. It can react with acetals and orthoesters in the presence of a Lewis acid catalyst to effect an alkoxy-cyano exchange.

The reaction of a silyl (B83357) enol ether with trimethyl orthoformate in the presence of titanium tetrachloride (TiCl4) is known to produce a β-ketoacetal, demonstrating the ability of orthoformates to react with nucleophiles under Lewis acid catalysis. wikipedia.org This principle can be extended to the use of TMSCN as the nucleophile.

The efficiency of the TMSCN-mediated cyanation of acetals and orthoesters is influenced by the nature of the substrate and the choice of Lewis acid catalyst. For the synthesis of this compound, a suitable substrate would be trimethyl orthoacetate or a related dimethoxylated precursor. The reaction would involve the displacement of a methoxy or acetate (B1210297) group by the cyanide group from TMSCN.

A variety of Lewis acids can be employed to catalyze these exchange reactions. The choice of catalyst can significantly impact the reaction rate and yield.

| Catalyst | Substrate Type | Product Type | Reference |

| Titanium tetrachloride | Silyl enol ether | β-Ketoacetal | wikipedia.org |

| Zinc chloride | Terminal alkyne | Acetylenic acetal (B89532) | |

| Boron trifluoride etherate | Terminal alkyne | Acetylenic acetal |

Table 1: Examples of Lewis Acid Catalysis in Reactions of Orthoformates

While a direct, optimized procedure for the synthesis of this compound using this method is not explicitly detailed, the established reactivity patterns provide a strong basis for its feasibility.

Cyanation of Acetals Employing Isocyanide-Metal Catalyst Systems (e.g., TiCl4)

An alternative approach to cyanation involves the use of isocyanides as the cyanide source, mediated by a metal catalyst. Titanium tetrachloride (TiCl4) has been shown to be an effective promoter for various organic transformations, including those involving orthoformates and acetals. chemrxiv.org

For example, N,N-dialkylarylamines react with trimethyl orthoformate and TiCl4 to yield the corresponding formyl derivatives. chemrxiv.org While this is not a cyanation reaction, it demonstrates the ability of TiCl4 to activate orthoformates towards nucleophilic attack. The insertion of isocyanides into carbon-heteroatom bonds is a known process, and when applied to acetals, it can lead to the formation of α-alkoxy-α-amino nitriles or related structures, which could potentially be converted to this compound. The mechanism would likely involve the coordination of the Lewis acidic TiCl4 to an oxygen atom of the acetal, facilitating the nucleophilic attack of the isocyanide.

Synthesis of this compound Analogs and Derivatives

The synthetic methodologies used to create the this compound core can be extended to produce a range of analogs and derivatives. By starting with substituted precursors, a variety of functionalized molecules can be accessed.

One prominent example is the synthesis of 2,2-dimethoxy-2-phenylacetophenone . This compound, which features a phenyl group attached to the dimethoxylated carbon, can be prepared by reacting benzil (B1666583) with dimethyl sulfate (B86663) and an alkali metal methylate in a nonpolar organic solvent. google.com The reaction is catalyzed by phase-transfer catalysts such as polyethylene (B3416737) glycol or crown ethers. google.com An alternative preparation involves the reaction of benzil with methanol in the presence of a water-absorbing agent and hydrogen chloride gas. guidechem.com

Another related derivative is α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile . Its synthesis can be achieved through multiple routes, including the alkylation of homoveratronitrile with an isopropyl halide or by the Darzens condensation of isobutyryl-3,4-dimethoxybenzene, followed by several transformation steps. google.com

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been accomplished using a derivative of 3,3-dimethoxypropionate, highlighting how the dimethoxy acetal functionality can be a key structural element in the construction of more complex heterocyclic systems. organic-chemistry.org

Preparation of Alkoxyalkylnitriles from Dialkyl Ketals and Trimethylsilyl (B98337) Cyanide

A significant advancement in the synthesis of alkoxyalkylnitriles involves the reaction of dimethyl acetals with trimethylsilyl cyanide (TMSCN). oup.com This method provides a direct route to compounds like this compound. The reaction is effectively promoted by the presence of solid acids, which catalyze the transformation to yield the desired 2-methoxyalkanenitriles. oup.com

The versatility of trimethylsilyl cyanide is notable. It can be prepared by reacting trimethylsilyl chloride with an alkali metal cyanide, such as potassium cyanide, in the absence of water. google.comgoogle.com The process is often catalyzed by substoichiometric amounts of an alkali metal iodide and N-methylpyrrolidone, proceeding at room temperature to afford high yields of the product. google.comgoogle.com

Functionalization of Related Nitrile Precursors (e.g., Decarbonylative Cyanation)

The synthesis of various nitrile compounds can also be achieved through the functionalization of related precursors. One such innovative method is decarbonylative cyanation. This reaction allows for the conversion of acyl chlorides and aryl carboxylic acids into the corresponding nitriles. organic-chemistry.orgorganic-chemistry.org

A notable example is the nickel-catalyzed decarbonylative cyanation of acyl chlorides using trimethylsilyl cyanide. This method is applicable to a wide array of nitrile compounds and proceeds under neutral conditions, demonstrating broad functional group tolerance. organic-chemistry.org Similarly, palladium catalysis can be employed for the decarbonylative cyanation of inexpensive and stable aryl carboxylic acids, providing a practical route to aryl nitriles. organic-chemistry.org These approaches highlight a strategic and atom-economical pathway for nitrile synthesis. organic-chemistry.org

Catalytic Advancements in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Advances in both Lewis acid and solid acid/base catalysis have significantly improved the efficiency and selectivity of the relevant transformations.

Lewis Acid Catalysis in Acetal Transformations (e.g., SnCl2, BF3·OEt2)

Lewis acids are well-established catalysts for various organic transformations, including those involving acetals. While the direct synthesis of this compound using SnCl2 or BF3·OEt2 is not extensively detailed in the provided context, the general principle of Lewis acid catalysis in acetal transformations is highly relevant. For instance, palladium(II) acetate has been shown to act as a Lewis acid in the reaction of acetylenic aldehydes with alcohols to form acetal products. nih.gov This dual role of acting as both a Lewis acid and a transition-metal catalyst is a key feature of modern catalytic systems. nih.gov The application of such principles can be extended to the synthesis of this compound from appropriate precursors.

Solid Acid and Solid Base Catalysis in Cyanosilylation Reactions

The use of solid acids and bases as catalysts in cyanosilylation reactions represents a significant step forward in terms of efficiency and sustainability. oup.com Strongly acidic solids, such as tin(IV) ion-exchanged montmorillonite (B579905) (Sn-Mont) and iron(III) ion-exchanged montmorillonite (Fe-Mont), have been shown to effectively catalyze the reaction of cyanotrimethylsilane with carbonyl compounds. oup.com Similarly, solid bases like hydroxyapatite (B223615) (HAp), calcium oxide (CaO), and magnesium oxide (MgO) also promote this reaction, leading to the formation of 2-(trimethylsiloxy)alkanenitriles in good yields. oup.com

A key advantage of these solid catalysts is their ability to achieve higher activities and selectivities compared to conventional homogeneous catalysts. oup.com For example, in the cyanosilylation of α,β-unsaturated ketones, the choice between a solid acid or a solid base can selectively yield either 1,4-adducts or 1,2-adducts. oup.com This selectivity is crucial for targeted synthesis. The reaction of dimethyl acetals with trimethylsilyl cyanide in the presence of these solid acids directly affords 2-methoxyalkanenitriles, demonstrating a practical application for the synthesis of compounds like this compound. oup.com

Table 1: Solid Acid and Base Catalysts in Cyanosilylation

| Catalyst Type | Examples | Product Type from α,β-Unsaturated Ketones |

| Strong Solid Acids | Sn-Mont, Fe-Mont | 1,4-Adducts (trimethylsilyl enol ether forms) |

| Solid Bases | HAp, CaO, MgO | 1,2-Adducts (trimethylsilyl ether forms) |

Sustainable and Green Chemistry Approaches in this compound Preparation

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve safety.

Solvent-Free Methodologies

Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the use of often hazardous and volatile organic compounds. While specific solvent-free methods for the synthesis of this compound are not detailed in the provided search results, the development of such protocols for related compounds is evident. For instance, a solvent-free protocol has been developed for the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, which involves the removal of methanol produced during the reaction to drive the process to completion and achieve a high yield. researchgate.net The application of similar principles, such as removing by-products under mild conditions, is a general strategy in organic synthesis that can be applied to the preparation of this compound. orgsyn.org

Catalytic Efficiency and Atom Economy in Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are not only high-yielding but also inherently efficient and environmentally benign. The principles of catalytic efficiency and atom economy are central to this endeavor, providing metrics to assess the "greenness" of a chemical process. In the context of this compound, a versatile building block, the application of these principles is crucial for developing advanced synthetic methodologies. This section explores the catalytic efficiency and atom economy in potential synthetic routes to this compound and its subsequent derivatization, drawing upon established catalytic systems and theoretical considerations.

The synthesis of this compound can be envisioned through several pathways, each with distinct implications for catalytic efficiency and atom economy. A primary route involves the protection of the hydroxyl group of glycolonitrile (B6354644) as a dimethyl acetal.

Hypothetical Synthetic Route 1: Acid-Catalyzed Acetalization of Glycolonitrile

A traditional approach to acetal formation involves the reaction of an alcohol with a carbonyl group or, in this case, a cyanohydrin, in the presence of a stoichiometric amount of an acid catalyst and a dehydrating agent. However, for improved atom economy and catalytic efficiency, a heterogeneous acid catalyst is preferable.

Reaction: The reaction of glycolonitrile with trimethyl orthoformate in the presence of a solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15) or a zeolite, can produce this compound.

Atom Economy: The atom economy of this reaction is theoretically high. In an ideal scenario where trimethyl orthoformate acts as both the methanol source and the water scavenger, the byproducts are methyl formate (B1220265) and methanol. The atom economy can be calculated as:

(MW of this compound) / (MW of Glycolonitrile + MW of Trimethyl Orthoformate) x 100%

While not 100%, this route is significantly more atom-economical than methods requiring separate dehydrating agents that are not incorporated into the final product.

Illustrative Data for Catalytic Acetalization of Glycolonitrile:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability (cycles) |

| Amberlyst-15 | 60 | 4 | 85 | 5 |

| Zeolite H-BEA | 70 | 6 | 80 | 4 |

| Sulfated Zirconia | 65 | 5 | 88 | 6 |

Derivatization of this compound

The synthetic utility of this compound lies in its potential for further functionalization. The nitrile group can undergo a variety of catalytic transformations to introduce new functionalities, making it a valuable intermediate in the synthesis of more complex molecules.

Hypothetical Derivatization 1: Catalytic Hydrogenation to 2,2-Dimethoxyethanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalytic hydrogenation offers a highly atom-economical route compared to stoichiometric reducing agents like lithium aluminum hydride.

Reaction: The hydrogenation of this compound using a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere would yield 2,2-dimethoxyethanamine.

Catalytic Efficiency: These catalysts are well-established for nitrile reduction and often exhibit high activity and selectivity. The catalyst can be recovered and reused, contributing to a more sustainable process.

Atom Economy: The atom economy for this reaction is 100%, as all the atoms of the reactants (this compound and hydrogen) are incorporated into the desired product.

Hypothetical Derivatization 2: Catalytic Hydration to 2,2-Dimethoxyacetamide

The conversion of a nitrile to an amide can be achieved through catalytic hydration, avoiding the use of harsh acidic or basic conditions that might cleave the acetal group.

Reaction: The use of a catalyst, for instance, a ruthenium-based complex or a manganese dioxide-based heterogeneous catalyst, can facilitate the hydration of the nitrile group in this compound to form 2,2-dimethoxyacetamide.

Catalytic Efficiency: The development of selective catalysts that operate under mild conditions is key to preventing the hydrolysis of the dimethoxyacetal moiety. The efficiency would be determined by the catalyst's ability to promote the desired reaction without side reactions.

Atom Economy: This reaction also boasts a 100% atom economy, as only a water molecule is added to the substrate.

Illustrative Data for Catalytic Derivatization of this compound:

| Derivatization Reaction | Catalyst | Conditions | Product | Yield (%) | Atom Economy (%) |

| Hydrogenation | Raney Nickel | H2 (50 bar), 80 °C | 2,2-Dimethoxyethanamine | 92 | 100 |

| Hydration | Ru/C | H2O, 120 °C | 2,2-Dimethoxyacetamide | 88 | 100 |

| Cycloaddition | Cu(I) catalyst | with an alkyne | Substituted triazole | 95 | 100 |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxyacetonitrile

Nucleophilic and Electrophilic Capabilities of 2,2-Dimethoxyacetonitrile

The reactivity of this compound is characterized by the interplay between its electron-withdrawing nitrile group and the acetal (B89532) moiety. This allows it to act as both a precursor to a potent nucleophile and a substrate for specific transformations.

Role as a Lithio Derivative in Carbon-Carbon Bond Formation

The hydrogen atom positioned between the nitrile and the two methoxy (B1213986) groups is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), generating a lithiated species. This carbanion is a powerful nucleophile capable of participating in a variety of carbon-carbon bond-forming reactions. The lithiation is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, to ensure the stability of the organolithium reagent.

The resulting lithiated this compound readily reacts with various electrophiles. For instance, it can undergo alkylation with primary alkyl halides in an SN2 fashion, leading to the formation of a new carbon-carbon bond at the alpha position. This reaction provides a straightforward method for chain elongation.

Lithiated this compound can be considered a synthetic equivalent of a masked acyl anion or, more specifically, a formyl anion equivalent. This "umpolung" or reversal of polarity of the carbonyl carbon allows for the synthesis of α-hydroxy ketones and other 1,2-dicarbonyl compounds, which are not accessible through traditional aldol-type reactions. After the initial reaction of the lithiated species with an electrophile, the resulting substituted dimethoxyacetonitrile can be hydrolyzed under acidic conditions to unmask the carbonyl functionality. This two-step sequence effectively allows for the nucleophilic acylation of various substrates. This strategy is analogous to the Corey-Seebach reaction, which utilizes lithiated 1,3-dithianes as acyl anion equivalents.

The nucleophilic nature of lithiated this compound enables its reaction with a wide array of carbon electrophiles, facilitating the construction of more complex molecular skeletons. Beyond simple alkyl halides, it can add to aldehydes and ketones to form, after acidic workup, α-hydroxy acetals. These products can be further transformed, for example, by oxidation to yield α-keto acetals.

The reaction with various electrophiles is a testament to the versatility of this reagent in synthetic organic chemistry. The table below summarizes some of the key reactions of lithiated this compound with carbon electrophiles.

| Electrophile | Product after Reaction and Workup |

| Primary Alkyl Halide (R-X) | α-Alkyl-2,2-dimethoxyacetonitrile |

| Aldehyde (R'CHO) | α-(1-Hydroxyalkyl)-2,2-dimethoxyacetonitrile |

| Ketone (R'R''CO) | α-(1-Hydroxy-1,1-dialkyl)methyl-2,2-dimethoxyacetonitrile |

These reactions underscore the utility of this compound as a two-carbon building block for the synthesis of a variety of functionalized molecules.

Cyanation and Alkylation Reactions Involving the Acetal Moiety

Information regarding direct cyanation and alkylation reactions involving the acetal moiety of this compound is not prominently featured in the surveyed literature. The primary reactivity of the molecule is centered on the acidity of the α-proton and the transformations of the nitrile group.

Transformations of the Nitrile Functionality

The nitrile group in this compound and its derivatives is a key functional handle that can be readily transformed into other valuable chemical entities, most notably amines.

Reductions to Corresponding Amines (e.g., Standard Hydride Reductions)

The nitrile functionality of this compound and its α-substituted derivatives can be efficiently reduced to the corresponding primary amines using standard hydride reducing agents. scispace.com Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. byjus.commasterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com The strong nucleophilic hydride ions from LiAlH₄ attack the electrophilic carbon of the nitrile group, and after a subsequent workup with water or aqueous acid, the primary amine is obtained. masterorganicchemistry.com

This reduction is a crucial step in multi-step syntheses where this compound is first alkylated to introduce a desired substituent, followed by the reduction of the nitrile to afford a 1-substituted-2,2-dimethoxyethylamine. These resulting α-amino acetals are valuable intermediates in the synthesis of various nitrogen-containing compounds. A patented method describes the preparation of 1-substituted-2,2-dimethoxyethylamine hydrochlorides, which involves the initial alkylation of a related species followed by a reduction step. This highlights the practical application of this reduction in synthetic routes.

The general transformation can be represented as follows:

| Starting Material | Reagent | Product |

| α-Substituted this compound | 1. LiAlH₄, THF2. H₂O | 2-Substituted-2,2-dimethoxyethan-1-amine |

This reduction provides a reliable method for the synthesis of β-amino acetals, which are versatile precursors for heterocycles and other complex molecules.

Conversion to α,α-Dialkoxy Aldehydes via Intermediate Aldimines

The conversion of nitriles to aldehydes is a fundamental transformation in organic chemistry. For this compound, this conversion to its corresponding α,α-dialkoxy aldehyde, 2,2-dimethoxyacetaldehyde, can be conceptualized through a two-step process involving the initial reduction to an aldimine intermediate followed by hydrolysis.

Catalytic hydrogenation is a common method for the reduction of nitriles. libretexts.org Typically, this process involves the use of a metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. youtube.com The nitrile group (C≡N) undergoes hydrogenation to form an imine (C=NH), which can then be hydrolyzed to the corresponding aldehyde. libretexts.org While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the general mechanism for nitrile reduction provides a viable pathway. libretexts.org

The proposed pathway would involve the following steps:

Reduction to Aldimine: this compound is treated with a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation, to selectively reduce the nitrile to the corresponding 2,2-dimethoxyethan-1-imine.

Hydrolysis of Aldimine: The resulting aldimine is then subjected to aqueous workup, leading to hydrolysis and the formation of 2,2-dimethoxyacetaldehyde.

This two-step sequence is a standard protocol for the conversion of various nitriles to aldehydes and is expected to be applicable to this compound.

Detailed Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. This section explores several key mechanistic aspects.

Single Electron Transfer (SET) is a fundamental process in many catalyzed reactions, often involving the generation of radical intermediates. libretexts.org In the context of nitriles, photocatalytic methods have emerged as powerful tools for C-C bond formation. For instance, the photocatalytic dehydrogenative coupling of acetonitrile (B52724) to form succinonitrile (B93025) has been shown to proceed via a radical mechanism initiated by the oxidation of water to a hydroxyl radical, which then abstracts a hydrogen atom from acetonitrile to generate a ·CH2CN radical. nih.gov

While direct studies on SET-catalyzed processes of this compound are limited, the principles of photocatalysis suggest its potential participation in such reactions. A plausible SET mechanism for a catalyzed reaction of this compound could involve:

Photoexcitation of a Catalyst: A photocatalyst, upon absorption of light, is excited to a state where it can act as a single-electron oxidant or reductant.

Electron Transfer: The excited catalyst could then engage in a single-electron transfer with this compound or another substrate, generating a radical ion of the nitrile.

Radical Reaction: This radical intermediate would then undergo further reaction, such as addition to another molecule, to form the final product.

The presence of the electron-donating methoxy groups in this compound might influence its redox potential and thus its reactivity in SET processes compared to simple nitriles like acetonitrile.

The reaction of nitriles with various electrophiles can lead to the formation of reactive intermediates, such as pyridinium (B92312) salts. These salts are known to be versatile intermediates in organic synthesis. rsc.org For example, N-substituted pyridinium salts can be synthesized from amines and activated electrophiles. researchgate.net

In the context of nitriles, reactions with pyridinium salts have been reported. For instance, the reaction of lithio-derivatives of esters and nitriles with N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium tetrafluoroborate (B81430) leads to the formation of α-(4-pyridyl)-esters and -nitriles. This transformation proceeds through a 1,4-dihydro-adduct intermediate.

Although direct evidence for the formation of pyridinium-type salt adducts from this compound is not prevalent in the literature, it is conceivable that under appropriate conditions, the nitrile nitrogen of this compound could act as a nucleophile towards an activated pyridine (B92270) derivative, or alternatively, the α-carbon could be deprotonated and act as a nucleophile towards a pyridinium electrophile. The characterization of such transient species would likely require advanced analytical techniques such as mass spectrometry. researchgate.net

The mechanism of nucleophilic addition to nitriles can proceed through either a concerted or a stepwise pathway. libretexts.orgmasterorganicchemistry.comlibretexts.org In a stepwise mechanism , the nucleophile adds to the electrophilic carbon of the nitrile group to form a tetrahedral intermediate, which is then protonated in a subsequent step. chemistryguru.com.sg In a concerted mechanism , the addition of the nucleophile and the proton transfer occur in a single transition state.

The nature of the nucleophile, the solvent, and the presence of catalysts can influence which pathway is favored. For instance, the nucleophilic addition of cyanide to aldehydes and ketones is generally considered a stepwise process involving the formation of an alkoxide intermediate. chemistryguru.com.sg Theoretical studies on the nucleophilic addition of ethylene (B1197577) glycol to 4-hydroxybut-2-ynenitrile have also proposed a stepwise mechanism involving the formation of a vinylic carbanion intermediate. researchgate.net

For this compound, a nucleophilic addition reaction would likely follow a similar pattern. A strong nucleophile would attack the electrophilic carbon of the nitrile, leading to a tetrahedral intermediate. The stability of this intermediate and the reaction conditions would then determine the subsequent steps. The presence of the two methoxy groups could influence the electronics and sterics of the nitrile group, potentially affecting the relative energies of the concerted and stepwise pathways. However, without specific experimental or computational studies on this compound, a definitive assignment of the preferred pathway remains speculative.

Stereoselective and Enantioselective Aspects of this compound Transformations

Controlling the stereochemistry of chemical reactions is a central goal in modern organic synthesis. The use of chiral catalysts allows for the preparation of enantiomerically enriched products from prochiral starting materials.

Chiral Lewis acids have proven to be effective catalysts for a variety of enantioselective transformations. nih.govresearchgate.net These catalysts can coordinate to a substrate, creating a chiral environment that directs the approach of a reagent to one of the two enantiotopic faces of the substrate. nih.gov

While specific applications of chiral catalysts in reactions of this compound are not widely reported, the principles of asymmetric catalysis can be extended to this compound. For example, in a hypothetical enantioselective addition of a nucleophile to the nitrile group of this compound, a chiral Lewis acid could coordinate to the nitrogen atom of the nitrile. This coordination would increase the electrophilicity of the nitrile carbon and create a sterically defined environment. The incoming nucleophile would then preferentially attack from the less hindered face, leading to the formation of one enantiomer of the product in excess.

Diastereoselective Outcomes in Complex Substrate Reactions of this compound

Following a comprehensive review of publicly available scientific literature, detailed research findings and specific data on the diastereoselective outcomes of this compound in reactions with complex substrates could not be located. Extensive searches for diastereoselective additions, stereoselective syntheses, and asymmetric reactions involving this compound did not yield specific examples, mechanistic studies, or data tables detailing diastereomeric ratios.

General principles of diastereoselectivity in organic synthesis are well-established, with outcomes often governed by factors such as steric hindrance, chelation control, and the inherent chirality of substrates and reagents. However, the application and specific stereochemical consequences of these principles in reactions directly employing this compound with complex chiral molecules are not documented in the available resources.

Therefore, this section cannot provide the requested detailed research findings or data tables due to the absence of relevant published data.

Applications of 2,2 Dimethoxyacetonitrile in Complex Organic Synthesis

As a Versatile Synthetic Building Block

The compound's structure is fundamentally that of a protected glycolonitrile (B6354644), a key precursor in the synthesis of various organic compounds, including the chelating agents EDTA and nitrilotriacetic acid. wikipedia.orggoogle.comgoogle.com The methoxy (B1213986) groups serve as a robust protecting group for the latent aldehyde functionality, which can be unveiled under acidic conditions. This latent reactivity, combined with the transformations available to the nitrile group, makes it a valuable precursor.

2,2-Dimethoxyacetonitrile is itself an α,α-dialkoxy derivative of acetonitrile (B52724). While direct conversion to other α,α-dialkoxy aldehydes is not its primary application, its structure is foundational to this class of compounds. The true synthetic value lies in the manipulation of the nitrile group or the α-carbon, followed by the eventual deprotection of the acetal (B89532) to unmask an aldehyde.

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to an amine. nih.gov These transformations, performed while the acetal remains intact, lead to a variety of carbonyl derivatives, as illustrated in the table below.

Table 1: Illustrative Transformations of this compound

| Starting Material | Reagents | Product | Product Class |

|---|---|---|---|

| This compound | 1. LDA, THF2. R-X (Alkyl Halide) | 2-Alkyl-2,2-dimethoxyacetonitrile | α-Substituted Acetal |

| This compound | H₃O⁺ | Glyoxylic acid (via hydrolysis) | α-Keto Acid |

This table presents plausible synthetic transformations based on the known reactivity of nitrile and acetal functional groups.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.orgresearchgate.netnih.gov The synthesis of these rings often relies on precursors containing both carbon and nitrogen. This compound provides a C-C-N backbone. The nitrile nitrogen can act as a nucleophile, or the entire group can participate in cyclization reactions after initial elaboration. For instance, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic cores, such as pyrimidines or imidazoles, once the acetal is hydrolyzed to the corresponding aldehyde.

For example, a common strategy for pyrimidine (B1678525) synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a source of urea (B33335) or amidine. A derivative of this compound, after conversion of the nitrile to an amidine and hydrolysis of the acetal to an aldehyde, could serve as a key component in such cyclizations.

Role in Advanced Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis. This compound offers a platform for such reactions through the activation of its α-carbon.

Homologation reactions extend a carbon chain by a single methylene (B1212753) unit or other small fragment. nih.govmasterorganicchemistry.com this compound can be envisioned as a masked glycolonitrile anion synthon. Deprotonation of the α-carbon generates a nucleophile that can react with electrophiles. For example, reaction with an aldehyde or ketone would form a new C-C bond, and subsequent transformation of the nitrile and acetal groups would complete a homologation sequence. This approach provides a synthetic equivalent to the addition of a ⁻CH(OH)CN group, which can be further modified.

The α-carbon of this compound, being flanked by both a nitrile and two methoxy groups, possesses significant acidity (pKa is lower than that of simple nitriles). Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) readily generates a stabilized carbanion. youtube.com This nucleophile can then participate in a range of C-C bond-forming reactions.

A key application is the Michael addition, where the carbanion adds to the β-position of an α,β-unsaturated carbonyl compound or nitrile. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This conjugate addition is a powerful method for constructing 1,5-dicarbonyl compounds or related structures.

Table 2: Representative Michael Addition using Deprotonated this compound

| Michael Acceptor | Base | Adduct Product |

|---|---|---|

| Methyl vinyl ketone | LDA | 4-Cyano-4,4-dimethoxypentan-2-one |

| Acrylonitrile | LDA | 2-(1-Cyano-1,1-dimethoxyethyl)succinonitrile |

This table illustrates the expected products from the Michael addition of the this compound anion to various acceptors.

This nucleophile can also be used in standard SN2 alkylation reactions with primary alkyl halides, attaching a new alkyl chain to the α-carbon. libretexts.org

Derivatization for Complex Molecular Architectures

The true synthetic power of this compound is realized when its initial reaction products are further transformed into more complex structures. rsc.org The acetal and nitrile groups are placeholders for more reactive functionalities. Following an initial C-C bond formation via alkylation or Michael addition, the resulting molecule contains latent aldehyde and carboxylic acid/amine functionalities.

For example, the product from a Michael addition can undergo a series of transformations:

Hydrolysis of the acetal: Treatment with aqueous acid reveals the aldehyde.

Hydrolysis of the nitrile: Treatment with acid or base converts the nitrile to a carboxylic acid.

Reduction of the nitrile: Catalytic hydrogenation or treatment with hydrides converts the nitrile to a primary amine.

These subsequent reactions allow for the creation of intricate polyfunctional molecules from a simple, stable starting material. The ability to unmask different functionalities under different conditions provides chemists with significant tactical flexibility in the design of a total synthesis.

Integration of Substituted this compound Derivatives (e.g., 2-bromo-4,5-dimethoxyacetonitrile) into Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented, substituted derivatives sharing the core dimethoxyphenyl structure are crucial in synthesizing complex pharmaceutical agents. A prominent example is the use of 2-bromo-4,5-dimethoxybenzyl bromide, a compound structurally related to the prompt's example, as a key intermediate in the preparation of Pinaverium Bromide. rsc.orgslideshare.net

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker and is used for treating functional gastrointestinal disorders. researchgate.netmdpi.com Its synthesis involves the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with a morpholine (B109124) derivative. acs.org The synthesis of this key benzyl (B1604629) bromide intermediate often starts from 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxybenzyl alcohol and involves electrophilic bromination of the aromatic ring followed by bromination of the benzylic position. rsc.orgnih.gov

Another related intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, serves as a precursor in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. nih.gov The synthesis of this propanenitrile can be achieved from 2-bromo-4,5-dimethoxybenzaldehyde. nih.gov

The following table summarizes a synthetic approach to a related cinnamonitrile (B126248) intermediate, which can be further reduced to the propanenitrile scaffold. nih.gov

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde, Bromine | Acetic acid, 0-110 °C, 1-24 h | 2-Bromo-4,5-dimethoxybenzaldehyde | Not specified | nih.gov |

| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile | Organic solvent, Catalyst, Reflux | 2-Bromo-4,5-dimethoxycinnamonitrile | 68.5% | nih.gov |

Construction of Spiro- and Polycyclic Scaffolds

The application of this compound itself in the direct construction of spiro- and polycyclic scaffolds is not widely reported in scientific literature. However, the ketene (B1206846) acetal functionality inherent in its structure is a known precursor for such complex frameworks. Ketene acetals, in general, are versatile reagents for building spirocyclic systems. researchgate.netthieme-connect.com

One established strategy involves the acid-catalyzed reaction of a cyclic ketene acetal with a diol. This process proceeds through an intermediate orthoester which then cyclizes to afford the spiro orthoester. thieme-connect.com The use of hemithio ketene acetals has been shown to be particularly effective, reacting efficiently with various 1,2-, 1,3-, and 1,4-diols under mild conditions to generate spirocyclic orthoesters. thieme-connect.com Another approach utilizes phase-transfer catalysis for the synthesis of spirocyclic ketene S,S-acetals or N,S-acetals. researchgate.net Given that this compound is a dimethoxyketene acetal, these general methodologies suggest its potential as a substrate for creating spirocyclic structures, although specific examples are scarce.

The utility of this compound for the construction of polycyclic scaffolds through methods like thermal or photochemical [2+2] cycloadditions is not well-documented. libretexts.orglibretexts.org While cycloaddition reactions are a primary method for forming cyclic and polycyclic compounds, the specific reactivity of this compound in these transformations has not been a major focus of reported research. uwindsor.ca

Contributions to Multicomponent Reaction Development

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com While specific MCRs involving this compound are not frequently cited, its close structural analog, aminoacetaldehyde dimethyl acetal, has been successfully employed in the Ugi four-component reaction (Ugi-4CR). orgsyn.org The Ugi reaction is a cornerstone of MCR chemistry, typically combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov

In a procedure detailed in Organic Syntheses, aminoacetaldehyde dimethyl acetal is used as the amine component. orgsyn.org This reaction demonstrates the utility of the dimethoxy acetal moiety in the context of complex bond-forming cascades. The acetal group remains stable throughout the reaction, highlighting its role as an effective protecting group for the aldehyde functionality which can be deprotected in subsequent steps.

The following table outlines the specifics of this Ugi-type multicomponent reaction.

| Component Type | Specific Reactant | Reference |

|---|---|---|

| Amine | Aminoacetaldehyde dimethyl acetal | orgsyn.org |

| Carbonyl | Paraformaldehyde (in situ source of formaldehyde) | orgsyn.org |

| Carboxylic Acid | Cyclohexanecarboxylic acid | orgsyn.org |

| Isocyanide | Phenethyl isocyanide (generated in situ from N-(phenethyl)formamide) | orgsyn.org |

| Product | N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide | |

| Yield | 46% |

This example underscores the potential for protected amino-acetonitriles like this compound to serve as valuable inputs for multicomponent reactions, enabling the rapid assembly of diverse and complex molecular scaffolds. nih.gov

Theoretical and Computational Chemistry Investigations of 2,2 Dimethoxyacetonitrile

Quantum Chemical Studies on Electronic Structure and Molecular Conformation

There is no available research applying ab initio or Density Functional Theory (DFT) methods to specifically determine the ground state properties or to analyze the molecular and electronic structures of 2,2-dimethoxyacetonitrile. While DFT is a powerful tool for such investigations, providing insights into molecular orbitals and geometric parameters, no studies have published these findings for this particular molecule. princeton.eduresearchgate.net

Computational Mechanistic Analysis of this compound Reactions

A detailed computational analysis of the reaction mechanisms involving this compound is absent from the available literature. Consequently, there is no data on:

Molecular Dynamics Simulations for Solvent Effects and Reaction Environments

Molecular dynamics (MD) simulations are crucial for understanding how solvents influence molecular behavior and reaction outcomes. mdpi.com However, no specific MD simulation studies have been published that focus on this compound to explore its interactions within various reaction environments or the influence of different solvents on its conformational dynamics.

Computational Design and Optimization of Catalysts for this compound Transformations

The rational design of highly efficient and selective catalysts for the transformation of this compound is a key area where theoretical and computational chemistry can provide significant insights. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles of computational catalyst design are well-established and can be applied to this specific molecule. ethz.chrsc.org These approaches generally involve developing a deep understanding of the reaction mechanism at a molecular level to establish structure-activity relationships. ethz.ch

The process of computationally designing a catalyst typically begins with identifying descriptors, which are simple proxies for estimating catalytic performance. nih.gov For nitrile transformations, these descriptors could include the adsorption energies of the nitrile and key intermediates, as well as the transition state energies for crucial reaction steps. nih.gov By calculating these values for a range of potential catalyst materials, researchers can construct "volcano plots" to identify catalysts with optimal binding energies—neither too strong to poison the catalyst nor too weak to prevent activation. nih.gov

For instance, in the context of nitrile hydrogenation, a critical transformation for producing valuable amines, computational studies have been instrumental. The selective hydrogenation of nitriles to primary amines is challenging due to the formation of secondary and tertiary amines as byproducts. researchgate.net Computational modeling can help in designing catalysts that favor the desired reaction pathway. For example, studies on cobalt nanoparticles have shown that the catalytic performance is dependent on the crystal phase (hcp vs. fcc), with hcp-Co nanoparticles exhibiting higher selectivity for primary amine production from benzonitrile. acs.org Mechanistic studies revealed that the faster formation of the primary amine and the prevention of condensation reactions on the hcp-Co surface were key to this enhanced selectivity. acs.org Such insights are directly transferable to the design of catalysts for the hydrogenation of this compound.

The general workflow for the computational design and optimization of a catalyst for a hypothetical transformation of this compound, such as its hydrogenation to 2,2-dimethoxyethanamine, would involve the following steps:

Reaction Pathway Modeling: Using Density Functional Theory (DFT), the complete reaction pathway would be modeled on various catalyst surfaces (e.g., different transition metals, alloys, or supported catalysts). ethz.ch This would involve identifying all intermediates and transition states.

Descriptor Identification: Key energetic parameters, such as the binding energy of this compound and the energy barrier for C≡N bond activation, would be identified as performance descriptors.

High-Throughput Screening: A large number of potential catalyst compositions would be screened computationally by calculating the values of these descriptors. rsc.orgnih.gov

Experimental Validation: The most promising catalyst candidates identified through screening would then be synthesized and tested experimentally to validate the computational predictions. nih.gov

Recent advancements have also seen the use of machine learning models to accelerate the catalyst discovery process by predicting catalytic properties based on a smaller set of computational data. ethz.ch

Table 1: Hypothetical Catalyst Screening Parameters for this compound Hydrogenation

| Catalyst | Adsorption Energy of this compound (eV) | C≡N Activation Barrier (eV) | Predicted Selectivity for Primary Amine |

|---|---|---|---|

| Catalyst A | -1.2 | 1.5 | Moderate |

| Catalyst B | -2.5 | 0.8 | High |

| Catalyst C | -0.5 | 2.0 | Low |

Note: This table is illustrative and based on general principles of catalyst design. The values are not from actual experimental or computational studies on this compound.

Charge Transfer Complexation Studies (Relevant to general nitrile systems)

The interaction of the nitrile group (C≡N) with metal centers in catalysts is fundamentally governed by charge transfer processes. nih.gov Nitriles can act as ligands in coordination complexes, where they typically bind in a monodentate, end-on fashion. nih.gov The nature of this metal-nitrile bond is a combination of σ-donation from the nitrogen lone pair to the metal and π-back-donation from metal d-orbitals to the π* orbitals of the nitrile group. nih.gov The extent of this charge transfer dictates the activation of the nitrile bond and its subsequent reactivity.

Computational studies on various nitrile-metal complexes have provided detailed insights into these interactions. For example, in diiron μ-aminocarbyne complexes, the electronic properties of the nitrile substituent have been shown to influence the degree of iron-to-nitrile back-donation. nih.gov This, in turn, affects the spectroscopic properties (e.g., IR and NMR) of the complex. nih.gov

In the context of catalyst design, understanding charge transfer is crucial. For instance, in a study of nitrile hydratase model complexes, it was found that the iron center's affinity for water was greater than for nitriles, which has implications for the reaction mechanism in aqueous environments. nih.gov The charge transfer band in the UV-visible spectrum of these complexes was sensitive to the solvent and the ligand coordinated to the iron, providing a spectroscopic handle to study these interactions. nih.gov

For this compound, the presence of the two methoxy (B1213986) groups would influence the electronic properties of the nitrile group. These electron-donating groups would likely increase the electron density on the nitrile nitrogen, potentially enhancing its σ-donating ability when coordinating to a metal center. Computational studies could precisely quantify this effect and predict how it would influence the charge transfer characteristics in a complex with a given catalyst.

Table 2: Representative Data from Charge Transfer Studies of Nitrile Complexes

| Complex Type | Metal | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|---|

| Diiron μ-aminocarbyne | Fe | IR, NMR | Nitrile substituent electronics affect Fe-to-nitrile back-donation. | nih.gov |

| Nitrile Hydratase Model | Fe | UV-Vis, EPR | Water coordination is favored over nitrile binding. | nih.gov |

| Coordination Complex | Mn(II) | X-ray Diffraction, DFT | Weak T-shaped C≡N⋯C≡N interactions observed. | rsc.org |

Advanced Spectroscopic and Analytical Characterization in 2,2 Dimethoxyacetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 2,2-Dimethoxyacetonitrile. It provides detailed information about the chemical environment of atomic nuclei, which is crucial for determining molecular structure and observing dynamic processes.

Elucidation of Molecular Structures and Stereochemistry

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, nOe), the precise connectivity and three-dimensional arrangement of atoms within a molecule can be established. wordpress.comcore.ac.uk

In the context of this compound, ¹H and ¹³C NMR spectra would be expected to show distinct signals for the methoxy (B1213986) and acetonitrile (B52724) groups. The chemical shifts of the protons and carbons in the methoxy groups would be influenced by the electronegative oxygen atoms, while the nitrile carbon would exhibit a characteristic downfield shift.

The presence of stereoisomers can also be investigated using NMR. wordpress.com For chiral molecules, protons on a CH₂ group can become diastereotopic, meaning they are in chemically non-equivalent environments and will exhibit different chemical shifts. masterorganicchemistry.com This phenomenon is particularly useful for determining the relative stereochemistry in cyclic or complex acyclic systems. wordpress.commasterorganicchemistry.com Techniques like nOe difference spectroscopy can reveal the proximity of protons, which is critical for assigning stereochemistry in rigid molecular systems. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (methoxy) | ~3.4 | Singlet |

| ¹H (methine) | ~4.5 | Singlet |

| ¹³C (methoxy) | ~55 | Quartet |

| ¹³C (methine) | ~70 | Doublet |

| ¹³C (nitrile) | ~115 | Singlet |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Studies of Reaction Intermediates and Dynamic Processes

Dynamic NMR spectroscopy is employed to study processes that occur on the NMR timescale, such as conformational changes and the formation of transient reaction intermediates. researchgate.net By varying the temperature, it is possible to observe changes in the NMR spectrum that correspond to different rates of exchange between conformations or the presence of short-lived species. researchgate.net This can provide valuable kinetic and thermodynamic parameters for these processes. researchgate.net

For instance, in reactions involving this compound, NMR could be used to detect the formation of intermediates, such as ketene (B1206846) acetals or other transient species, by observing new sets of signals that appear and disappear over the course of the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Mechanistic Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light, and for monitoring the progress of chemical reactions.

Detection of Single Electron Transfer (SET) Pathways

While this compound itself does not have strong chromophores in the visible region, UV-Vis spectroscopy can be instrumental in studying its reactions, particularly those involving Single Electron Transfer (SET) pathways. In SET reactions, the formation of radical ions or charge-transfer complexes can often be detected by the appearance of new absorption bands in the UV-Vis spectrum. researchgate.net The position and intensity of these bands can provide evidence for the occurrence of an SET mechanism.

Monitoring Reaction Kinetics

Table 2: Application of UV-Vis Spectroscopy in Reaction Monitoring

| Parameter | Information Obtained |

| Change in Absorbance vs. Time | Reaction Rate |

| Initial Rate vs. Concentration | Reaction Order |

| Rate Constant at Different Temperatures | Activation Energy |

| This table illustrates the general principles of using UV-Vis for kinetic studies. |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. pressbooks.pub

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. pressbooks.pub

The fragmentation pattern provides valuable structural information. libretexts.org In the electron ionization (EI) mass spectrum of this compound, characteristic fragments would be expected from the loss of a methoxy group (M-31), a methyl group (M-15), or the nitrile group. The relative abundance of these fragment ions can help to piece together the structure of the molecule. Tandem mass spectrometry (MS/MS) can be used to further analyze specific fragment ions, providing even more detailed structural insights. nih.govnih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 70 | [M - OCH₃]⁺ |

| 75 | [M - CN]⁺ |

| These are hypothetical fragments based on common fragmentation patterns. |

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identification of a target compound like this compound and distinguishing it from isobaric impurities.

In a typical workflow, the sample is ionized using a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and preserve the molecular ion. The exact mass of the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is then measured. The molecular formula of this compound is C₄H₇NO₂. By calculating its theoretical exact mass and comparing it to the experimentally measured m/z value, researchers can confirm its presence. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), serves as strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound and Potential Related Species

| Compound Name | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| This compound | C₄H₇NO₂ | [M+H]⁺ | 118.0550 |

| This compound | C₄H₇NO₂ | [M+Na]⁺ | 140.0369 |

| Methoxyacetonitrile | C₃H₅NO | [M+H]⁺ | 86.0444 |

| Aminoacetaldehyde dimethyl acetal (B89532) | C₄H₁₁NO₂ | [M+H]⁺ | 122.0863 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, provides detailed structural information by fragmenting a specific ion and analyzing the resulting product ions. wikipedia.orgnih.gov This technique is crucial for confirming the connectivity of atoms within a molecule, thereby distinguishing between structural isomers, which have the same molecular formula and exact mass but different arrangements of atoms.

The process involves several steps: first, an initial mass spectrometer (MS1) selects a specific "precursor" ion, such as the molecular ion of this compound ([C₄H₇NO₂]⁺˙ or [M+H]⁺). amazonaws.com This selected ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment in a process known as collision-induced dissociation (CID). amazonaws.com The resulting "product" ions are then analyzed by a second mass spectrometer (MS2).

The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of neutral fragments such as a methyl group (•CH₃), a methoxy group (•OCH₃), or carbon monoxide (CO). Analyzing the mass of these fragments allows for the reconstruction of the original molecular structure, confirming the presence of the two methoxy groups and the nitrile functional group attached to the same carbon atom.

Table 2: Plausible Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 117.0477 ([M]⁺˙) | [C₃H₄NO₂]⁺ | 102.0242 | •CH₃ |

| 117.0477 ([M]⁺˙) | [C₃H₄NO]⁺ | 86.0293 | •OCH₃ |

| 117.0477 ([M]⁺˙) | [C₂H₄O₂]⁺˙ | 60.0211 | HCN |

| 102.0242 | [C₂H₄O]⁺˙ | 44.0262 | CO + HCN |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com These two methods are often complementary and provide a comprehensive profile of the molecule's covalent bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. For this compound, the most prominent and diagnostic absorption band would be the strong, sharp peak corresponding to the C≡N (nitrile) stretch. arxiv.org Other key absorptions would include C-H stretches from the methyl groups, C-O stretches from the ether linkages, and various bending vibrations. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. spectroscopyonline.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. The C≡N stretch in this compound is also expected to be a strong band in the Raman spectrum. The C-O-C symmetric stretches of the acetal group are also typically well-defined in Raman spectra. Analysis of these spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, if the compound is analyzed in a protic solvent. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| -C≡N | Nitrile Stretch | 2240 - 2260 (Strong, Sharp) | 2240 - 2260 (Strong) |

| C-H (Methyl) | Symmetric/Asymmetric Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |

| C-O (Acetal) | Asymmetric Stretch | 1100 - 1150 (Strong) | 1100 - 1150 (Weak) |

| C-O-C | Symmetric Stretch | ~1050 (Strong) | ~850 (Medium) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, particularly circular dichroism (CD), are essential for the analysis of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact with polarized light differently, resulting in CD spectra that are equal in magnitude but opposite in sign. nih.gov

The compound this compound is itself achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit a circular dichroism signal, and this technique cannot be used for its direct analysis or to determine its purity.

However, the principle of chiroptical spectroscopy is critically relevant in contexts where this compound might be used as a starting material or intermediate in the synthesis of a chiral product. In such a scenario, CD spectroscopy would be a powerful tool to determine the enantiomeric excess (e.e.) of the final chiral molecule. nih.gov By comparing the CD signal of the synthesized product to that of a pure enantiomeric standard, the ratio of the two enantiomers in the mixture can be accurately quantified. nih.govrsc.org The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral compound. nih.gov

Table 4: Illustrative Circular Dichroism Data for Determining Enantiomeric Excess of a Hypothetical Chiral Product

| Sample | Concentration (mM) | Wavelength of Max. Absorption (nm) | CD Signal (mdeg) | Enantiomeric Excess (%) |

| Pure (R)-Enantiomer | 1.0 | 254 | +50.0 | 100% R |

| Pure (S)-Enantiomer | 1.0 | 254 | -50.0 | 100% S |

| Racemic Mixture | 1.0 | 254 | 0.0 | 0% |

| Synthesized Product | 1.0 | 254 | +25.0 | 50% R |

Future Prospects and Emerging Research Avenues for 2,2 Dimethoxyacetonitrile Chemistry

Development of Novel Catalytic Systems

The advancement of catalytic methods is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. For 2,2-dimethoxyacetonitrile, the development of bespoke catalytic systems could unlock its synthetic utility.

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. The application of organocatalysis to this compound could enable the enantioselective addition of the cyanomethyl group or functionalization of the acetal (B89532) moiety. For instance, chiral Brønsted acids or bases could potentially catalyze the asymmetric hydrolysis or substitution of the methoxy (B1213986) groups, leading to chiral building blocks.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While specific enzymes that act on this compound have not been characterized, the vast library of known enzymes such as nitrilases, hydratases, and lipases could be screened for activity. Enzyme engineering and directed evolution could further tailor biocatalysts for specific transformations of this compound, such as the enantioselective hydrolysis of the nitrile to an amide or carboxylic acid, or the resolution of racemic mixtures of its derivatives.

Sustainable and Heterogeneous Catalysis for Industrial Relevance

For any chemical process to be industrially viable, sustainability and the ease of catalyst recovery are paramount. The development of heterogeneous catalysts for reactions involving this compound would be a significant step in this direction. Solid acid or base catalysts, for example, could be employed for the synthesis or transformation of this compound, allowing for simple separation and recycling. The immobilization of homogeneous catalysts on solid supports is another promising strategy to enhance the sustainability of processes involving this compound.

Integration with Advanced Reaction Technologies

The synergy between novel reagents and advanced reaction technologies can lead to unprecedented synthetic efficiency and the discovery of new chemical reactivity.

Photoredox and Electrochemical Approaches in Nitrile Functionalization

Photoredox and electrochemical methods provide green and powerful alternatives to traditional chemical oxidants and reductants. The nitrile group of this compound could be a handle for radical-based transformations under photoredox or electrochemical conditions. For example, single-electron reduction of the nitrile could generate a ketenimine radical anion, which could then participate in coupling reactions. Conversely, oxidation of the molecule could lead to novel rearrangements or functionalizations.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis and subsequent reactions of this compound could be significantly optimized using flow reactors. The precise control over reaction parameters such as temperature, pressure, and residence time could lead to improved yields and selectivities. Furthermore, the use of microreactors could enable the safe handling of potentially hazardous intermediates or reagents in transformations involving this compound.

Exploration of New Reaction Classes and Transformative Reagents

The unique combination of a nitrile and a dimethoxy acetal in this compound opens the door to the exploration of new reaction classes. The acetal moiety can act as a protected carbonyl group, which can be unmasked under specific conditions to reveal a highly reactive α-keto nitrile. This intermediate could then be trapped with various nucleophiles to generate a diverse range of heterocyclic or acyclic compounds.

Furthermore, the development of new reagents that specifically target the functional groups of this compound could lead to transformative synthetic methods. For example, new Lewis acids could be designed to selectively activate one of the methoxy groups, enabling regioselective substitution. Similarly, novel transition metal catalysts could be developed for the cross-coupling of the C-CN bond.

Computational Chemistry and Artificial Intelligence in Reaction Prediction and Optimization

The application of computational chemistry and artificial intelligence (AI) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. These technologies hold significant potential for understanding and utilizing the reactivity of molecules like this compound.

In principle, computational models could be employed to predict the reactivity of this compound in various chemical transformations. Techniques such as Density Functional Theory (DFT) could elucidate its electronic structure, potential reaction pathways, and transition states, offering insights into its behavior with different reagents and catalysts.

AI, particularly machine learning algorithms, can be trained on large datasets of chemical reactions to predict the optimal conditions for a desired transformation. For a compound like this compound, an AI model could, in theory, predict the ideal solvent, temperature, catalyst, and reaction time to maximize the yield and selectivity of a specific reaction. However, a review of current literature does not provide specific examples or datasets of such computational studies having been performed on this compound. The development of such models is contingent on the generation of substantial experimental data involving this compound.

Table 1: Illustrative Potential Applications of Computational and AI Methods in this compound Chemistry (Hypothetical)

| Computational/AI Technique | Potential Application for this compound | Desired Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms involving the cyano and dimethoxy groups. | Understanding reactivity, predicting regioselectivity and stereoselectivity. |

| Molecular Dynamics (MD) | Simulating the behavior of this compound in different solvent systems. | Predicting solubility and optimizing reaction media. |

| Machine Learning (ML) | Developing predictive models for reaction yield and by-product formation. | Accelerating reaction optimization and reducing experimental costs. |

| Retrosynthesis Software | Identifying potential synthetic routes to complex targets using this compound as a starting material. | Proposing novel and efficient synthetic strategies. |

This table is hypothetical and for illustrative purposes, as no specific research data was found for this compound in these contexts.

Expanding the Scope of Complex Molecule Synthesis Using this compound as a Cornerstone Building Block

A cornerstone building block in organic synthesis is a readily available and versatile molecule that can be efficiently incorporated into the structure of more complex target molecules, often through a series of reliable and high-yielding reactions. While this compound possesses functional groups—a nitrile and a protected aldehyde (as a dimethyl acetal)—that suggest its potential as a synthon, there is a lack of extensive published research demonstrating its widespread use as a cornerstone building block in the synthesis of complex natural products or pharmaceuticals.

Theoretically, the nitrile group of this compound could be transformed into various nitrogen-containing heterocycles or other functional groups. The dimethoxyacetal moiety can be hydrolyzed to reveal a reactive aldehyde, which can then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations. This dual functionality makes it an attractive, albeit under-explored, candidate for the synthesis of intricate molecular architectures.

For this compound to be considered a true cornerstone building block, a body of research would need to demonstrate its utility in the convergent and efficient synthesis of multiple, structurally diverse, and biologically relevant molecules. This would involve showcasing its role in key bond-forming events that construct the core scaffolds of these complex targets. At present, such a comprehensive portfolio of synthetic applications for this compound is not apparent in the surveyed scientific literature.

Table 2: Potential, Yet Undocumented, Synthetic Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Potential Transformation | Resulting Functionality | Potential Application in Complex Synthesis |

| Nitrile | Reduction | Primary amine | Introduction of nitrogen for heterocycle formation or as a basic center. |

| Nitrile | Hydrolysis | Carboxylic acid | Formation of amides, esters, or other acid derivatives. |

| Nitrile | Cyclization reactions | Heterocyclic rings (e.g., tetrazoles, triazoles) | Construction of key structural motifs in medicinal chemistry. |

| Dimethoxyacetal | Acid-catalyzed hydrolysis | Aldehyde | Carbon-carbon bond formation via aldol, Wittig, or similar reactions. |

| Dimethoxyacetal | Reductive amination | Substituted amine | Elongation of carbon chains with nitrogen incorporation. |

Q & A

Q. What are the standard synthetic protocols for 2,2-dimethoxyacetonitrile, and what intermediates are critical to its synthesis?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key intermediates include nitrile precursors and methoxy-containing reagents. For example, one-step synthesis strategies using retrosynthetic AI tools (e.g., Reaxys or BKMS_METABOLIC databases) can predict feasible routes by analyzing functional group compatibility and reaction thermodynamics . Critical intermediates might involve cyanomethyl derivatives or dimethoxy-protected aldehydes. Purification often employs fractional distillation or column chromatography, with purity ≥98.0% confirmed by GC-MS .

Q. How is this compound characterized structurally, and what spectroscopic data are essential?

Structural characterization relies on:

- NMR : H NMR peaks for methoxy groups (δ ~3.3–3.5 ppm) and nitrile protons (δ ~2.5–3.0 ppm).

- IR : Strong absorption bands for C≡N (~2240 cm) and C-O (methoxy, ~1100 cm).

- Mass Spectrometry : Molecular ion peak at m/z 117 (CHNO) and fragmentation patterns consistent with methoxy and nitrile groups.

Refer to PubChem or EPA DSSTox entries for validated spectral data .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as:

- A versatile nitrile precursor for synthesizing heterocycles (e.g., pyridines, pyrimidines) via cycloaddition or alkylation reactions .

- A protecting group for aldehydes in multistep syntheses due to its stability under acidic/basic conditions .

- A ligand in coordination chemistry for metal-catalyzed reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction kinetics .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nitrile group reactivity.